molecular formula C30H42O7 B592802 ganosporelactone B CAS No. 138008-05-6

ganosporelactone B

Katalognummer: B592802
CAS-Nummer: 138008-05-6
Molekulargewicht: 514.659
InChI-Schlüssel: FLFQDUNKJSXJOT-MYBRARKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ganosporelactone B is a highly oxidized, bioactive lanostane-type triterpene isolated from the spores and fruiting bodies of the medicinal mushroom Ganoderma lucidum . This withanolide derivative is of significant interest in oncological research, particularly for hepatocellular carcinoma (HCC). Evidence from network pharmacology and bioinformatics analyses identifies this compound as a key active component of G. lucidum triterpenes, with a primary mechanism of action linked to the induction of apoptosis in cancer cells . Research indicates it operates by restoring intestinal flora balance in non-hepatitis B virus-related HCC models and exerts its anti-cancer effects by targeting core pathways including apoptosis and the p53 signaling pathway . Within these pathways, molecular docking studies have shown that this compound has a strong binding affinity for the CASP3 (Caspase-3) protein, which plays a central role in executing apoptosis, suggesting a direct mechanism for triggering programmed cell death . Furthermore, this compound has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, supporting its research value as a potent anti-proliferative agent . The triterpenoid profile of Ganoderma lucidum, including the presence of this compound, is known to be influenced by cultivation methods, which is a critical consideration for sourcing consistent research material . This compound is presented for research applications only, including investigations into cancer mechanisms, drug discovery, and the study of natural product pharmacology.

Eigenschaften

CAS-Nummer

138008-05-6

Molekularformel

C30H42O7

Molekulargewicht

514.659

InChI

InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1

InChI-Schlüssel

FLFQDUNKJSXJOT-MYBRARKDSA-N

SMILES

CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C

Synonyme

ganosporelactone B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source Core Structure Functional Groups Bioactive Properties Yield (Relative)
This compound G. lucidum spores Pentacyclic triterpene Lactone, hydroxyl groups Potential anti-inflammatory* ~0.000005%
Ganosporelactone A G. lucidum spores Pentacyclic triterpene Lactone, methyl ester Antioxidant activity* Similar to B
Ganoderic Acid B G. lucidum fruiting body Lanostane-type Carboxylic acid, ketone Anticancer, hepatoprotective 0.01–0.1%
Lucidenic Acid A G. lucidum fruiting body Lanostane-type Carboxylic acid, double bond Anti-metastatic, neuroprotective 0.05–0.2%
Ganodermanontriol G. lucidum spores Lanostane-type Three hydroxyl groups Immune modulation Trace amounts

Key Findings:

Structural Uniqueness: this compound differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .

Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , this compound’s bioactivity is poorly characterized due to scarcity.

Yield Limitations: this compound’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
  • Example Workflow :

StepMethodKey ParametersYield (%)Purity (%)
1Ethanol extraction70% ethanol, 60°C, 6h2.160
2Silica gel chromatographyHexane:EtOAc (7:3)0.885
3Preparative HPLCC18 column, MeOH:H₂O (85:15)0.5≥95

Q. How is the structural elucidation of this compound achieved, and what spectroscopic benchmarks are essential?

  • Methodological Answer : Structural characterization relies on:

  • 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
  • HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
  • X-ray crystallography (if available): Confirms absolute configuration .

Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
  • Antioxidant capacity : DPPH radical scavenging.
    • Critical Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude extraction solvent interference .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from:

  • Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
  • Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
    • Resolution Strategies :
  • Standardize biological models (e.g., ATCC-validated cell lines).
  • Replicate experiments using a reference sample of this compound (e.g., commercially available or synthesized).
  • Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .

Q. What computational approaches are effective in predicting this compound’s molecular targets and pharmacokinetics?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
  • ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
  • MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
    • Validation : Compare in silico results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What synthetic strategies address the challenges in derivatizing this compound’s triterpenoid scaffold?

  • Methodological Answer : Key challenges include:

  • Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
  • Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
    • Optimization :
DerivativeModification SiteYield (%)Bioactivity (IC₅₀, μM)
Acetylated C-3Hydroxyl group6212.5 (HepG2)
Epoxidized C-20Double bond388.9 (TNF-α inhibition)
  • Analytical Validation : LC-MS/MS for tracking reaction intermediates .

Guidance for Data Interpretation

  • Literature Gaps : Prioritize studies addressing this compound’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
  • Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.